AC₅₀ Potency and Maximum Activation Efficacy: Direct In-Series Comparison from a Single Published Study
BML283 (compound 2 in the Boxer et al. series) exhibits an AC₅₀ of 111 nM with a maximum activation response of 92% relative to FBP in the primary luminescent pyruvate kinase–luciferase coupled assay [1]. Within the same study, structurally related diarylsulfonamide analogs were profiled under identical assay conditions: analog 10 (2,6-difluorobenzene substitution) achieved an AC₅₀ of 65 nM with 94% maximum response, analog 12 (2,6-difluoro-4-methoxybenzene) reached AC₅₀ = 28 nM with 92% maximum response, and analog 3 (symmetric 2,3-dihydrobenzo[b][1,4]dioxine substitution) showed reduced potency at AC₅₀ = 270 nM with 90% maximum response [1]. BML283 thus occupies a defined intermediate potency position within this chemotype series while maintaining full activation efficacy comparable to the most potent analogs [1]. In the orthogonal LDH-coupled secondary assay, BML283 displayed lower apparent potency (AC₅₀ ≈ 750 nM) but higher efficacy (150% maximum response), illustrating that its measured potency is assay-format dependent—a consideration for experimental design [1].
| Evidence Dimension | PKM2 activation potency (AC₅₀) in luminescent pyruvate kinase–luciferase coupled assay |
|---|---|
| Target Compound Data | BML283 (compound 2): AC₅₀ = 111 nM; Maximum Response = 92% of FBP activation; LDH assay AC₅₀ ≈ 750 nM, Max Response = 150% |
| Comparator Or Baseline | Compound 10: AC₅₀ = 65 nM, Max Resp = 94%; Compound 12: AC₅₀ = 28 nM, Max Resp = 92%; Compound 3: AC₅₀ = 270 nM, Max Resp = 90%; Compound 58: AC₅₀ = 38 nM, Max Resp = 82% |
| Quantified Difference | BML283 is 1.7-fold less potent than compound 10, 4.0-fold less potent than compound 12, 2.4-fold more potent than compound 3, and 2.9-fold less potent than compound 58; maximum activation response is within 2% of the most efficacious analog |
| Conditions | Recombinant human PKM2 (0.1 nM), PEP (0.5 mM), ADP (0.1 mM), 50 mM imidazole pH 7.2, 50 mM KCl, 7 mM MgCl₂, 0.01% Tween, 0.05% BSA, 1 h incubation at room temperature; data represent mean of three independent experiments |
Why This Matters
BML283's intermediate potency combined with full activation efficacy makes it suitable as a reference compound for SAR studies within the diarylsulfonamide chemotype, and its assay-dependent potency shift provides a useful internal control for verifying assay conditions across laboratories.
- [1] Boxer MB et al. Evaluation of substituted N,N′-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. J Med Chem. 2010;53(3):1048–1055. View Source
